COX-1/COX-2 Inhibitory Potency Compared to Halogenated Benzodioxole Aryl Acetates
The 4-methylphenyl substituent in CAS 1638708-98-1 distinguishes it from the halogenated (Cl, Br, F) series that dominate published SAR data. In the 2020 benzodioxole aryl acetate library where the aryl group was phenyl with ortho/meta halogen substituents, the most potent COX-1 inhibitor was 4f (IC50 = 0.725 µM), while the dual COX-1/COX-2 inhibitor 3b (2-bromophenyl acetate) had IC50 values of 1.12 µM and 1.30 µM, respectively [1]. The 4-methylphenyl analog of CAS 1638708-98-1 represents a distinct electronic and steric environment: the electron-donating methyl group contrasts with the electron-withdrawing halogens, which are known to affect COX-2 selectivity [1]. Specific potency data for CAS 1638708-98-1 in COX assays remain unpublished; procurement for SAR expansion around this non-halogenated chemotype must be done with awareness that COX-1/COX-2 activity cannot be reliably extrapolated from halogenated analogs [1].
| Evidence Dimension | COX-1 and COX-2 inhibition potency |
|---|---|
| Target Compound Data | Not reported in peer-reviewed COX inhibition assays |
| Comparator Or Baseline | 3b (2-bromophenyl acetate): COX-1 IC50 = 1.12 µM, COX-2 IC50 = 1.30 µM; 4f (benzodioxole acetic acid with halogen): COX-1 IC50 = 0.725 µM; Ketoprofen: selectivity ratio = 0.196 |
| Quantified Difference | Unable to calculate; target compound data unavailable |
| Conditions | In vitro COX inhibition assay kit (Cayman Chemical); enzyme source not specified |
Why This Matters
Procurement of CAS 1638708-98-1 for COX inhibitor screening should be paired with explicit structural rationale, as its non-halogenated 4-methylphenyl acetate motif occupies a sparsely explored region of benzodioxole SAR and may yield divergent selectivity profiles.
- [1] Hawash M, et al. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. 2020;14:54. doi:10.1186/s13065-020-00706-1 View Source
